2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a chlorophenoxy group and a dichlorophenyl-furan moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 2-(4-chlorophenoxy)acetyl chloride.
Synthesis of the Hydrazide: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Automation: Utilizing automated reactors to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: Halogen atoms in the chlorophenyl and dichlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, 2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it might be developed into a pharmaceutical agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenoxy and dichlorophenyl groups may facilitate binding to these targets, while the hydrazide moiety could participate in hydrogen bonding or other interactions. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetohydrazide: Lacks the dichlorophenyl-furan moiety.
N’-(2,4-Dichlorophenyl)furan-2-carbaldehyde hydrazone: Lacks the chlorophenoxy group.
4-Chlorophenoxyacetic acid: A simpler structure with only the chlorophenoxy group.
Uniqueness
2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its combination of chlorophenoxy and dichlorophenyl-furan groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
Properties
Molecular Formula |
C19H13Cl3N2O3 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H13Cl3N2O3/c20-12-1-4-14(5-2-12)26-11-19(25)24-23-10-15-6-8-18(27-15)16-7-3-13(21)9-17(16)22/h1-10H,11H2,(H,24,25)/b23-10+ |
InChI Key |
HOLOKKGFPPHNHN-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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